molecular formula C6H4BrFMg B1227372 4-Fluorophenylmagnesium bromide CAS No. 352-13-6

4-Fluorophenylmagnesium bromide

Cat. No.: B1227372
CAS No.: 352-13-6
M. Wt: 199.3 g/mol
InChI Key: BRKADVNLTRCLOW-UHFFFAOYSA-M
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Description

4-Fluorophenylmagnesium bromide is an organometallic compound commonly used as a Grignard reagent in organic synthesis. It is represented by the chemical formula FC6H4MgBr and is typically available as a solution in tetrahydrofuran or diethyl ether. This compound is known for its reactivity and versatility in forming carbon-carbon bonds, making it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals .

Mechanism of Action

Target of Action

4-Fluorophenylmagnesium bromide is a Grignard reagent . Grignard reagents are organomagnesium compounds that are widely used in organic chemistry for carbon-carbon bond formation . They are known to react with a variety of functional groups and are often used in the synthesis of complex organic molecules .

Mode of Action

The mode of action of this compound involves the nucleophilic addition of the Grignard reagent to a carbonyl group . The carbon atom in the Grignard reagent acts as a nucleophile, attacking the electrophilic carbon in the carbonyl group . This results in the formation of a new carbon-carbon bond .

Biochemical Pathways

This compound is involved in various biochemical pathways due to its role as a Grignard reagent. It has been used in the synthesis of paroxetine , a selective serotonin reuptake inhibitor used to treat depression and anxiety disorders . It has also been used in the synthesis of arylsulfides via cross-coupling reaction with thiols , and in the synthesis of 4-arylmethyl-1-phenylpyrazole and 4-aryloxy-1-phenylpyrazole derivatives as androgen receptor antagonists .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules . The specific molecular and cellular effects would depend on the compound being synthesized.

Action Environment

The action of this compound is highly dependent on the environmental conditions. Grignard reagents are sensitive to moisture and air, and must be prepared and used under anhydrous conditions . They are typically prepared in an inert solvent, such as diethyl ether or tetrahydrofuran . The temperature, concentration, and the presence of other reagents can also influence the reaction .

Biochemical Analysis

Biochemical Properties

4-Fluorophenylmagnesium bromide is primarily used in biochemical reactions as a nucleophilic reagent. It interacts with various electrophilic centers in biomolecules, facilitating the formation of new carbon-carbon bonds. This compound is particularly useful in the synthesis of complex organic molecules, including pharmaceuticals like paroxetine and aprepitant . The interaction of this compound with biomolecules often involves the formation of carbon-carbon bonds through nucleophilic addition or substitution reactions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through nucleophilic addition or substitution reactions. The compound’s magnesium center coordinates with the electrophilic carbon atoms in target molecules, facilitating the transfer of the 4-fluorophenyl group. This mechanism is fundamental to its role in organic synthesis, enabling the formation of complex molecular structures .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluorophenylmagnesium bromide is prepared by the reaction of 4-bromofluorobenzene with magnesium metal in an anhydrous solvent such as tetrahydrofuran or diethyl ether. The reaction is typically carried out under an inert atmosphere to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction scheme is as follows:

FC6H4Br+MgFC6H4MgBr\text{FC}_6\text{H}_4\text{Br} + \text{Mg} \rightarrow \text{FC}_6\text{H}_4\text{MgBr} FC6​H4​Br+Mg→FC6​H4​MgBr

Industrial Production Methods

In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors that can maintain an inert atmosphere and control the reaction temperature. The product is often purified by distillation or crystallization to remove any unreacted starting materials or by-products .

Chemical Reactions Analysis

Types of Reactions

4-Fluorophenylmagnesium bromide undergoes various types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

    Substitution Reactions: Reacts with halides to form new carbon-carbon bonds.

    Coupling Reactions: Participates in cross-coupling reactions with thiols to form aryl sulfides.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes and ketones are common reactants in nucleophilic addition reactions.

    Halides: Alkyl or aryl halides are used in substitution reactions.

    Thiols: Used in cross-coupling reactions to form aryl sulfides.

Major Products

Scientific Research Applications

4-Fluorophenylmagnesium bromide is widely used in scientific research and industrial applications:

    Chemistry: Used as a key intermediate in the synthesis of pharmaceuticals such as paroxetine and aprepitant.

    Biology: Utilized in the synthesis of biologically active molecules, including androgen receptor antagonists.

    Medicine: Employed in the preparation of drugs that target specific molecular pathways.

    Industry: Used in the production of fine chemicals and advanced materials

Comparison with Similar Compounds

Similar Compounds

    Phenylmagnesium bromide: Similar in structure but lacks the fluorine atom.

    4-Methoxyphenylmagnesium bromide: Contains a methoxy group instead of a fluorine atom.

    3-Fluorophenylmagnesium bromide: The fluorine atom is positioned at the meta position instead of the para position.

Uniqueness

4-Fluorophenylmagnesium bromide is unique due to the presence of the fluorine atom at the para position, which can influence the reactivity and selectivity of the compound in various chemical reactions. The fluorine atom can also affect the electronic properties of the molecule, making it a valuable intermediate in the synthesis of specific pharmaceuticals and fine chemicals .

Properties

IUPAC Name

magnesium;fluorobenzene;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F.BrH.Mg/c7-6-4-2-1-3-5-6;;/h2-5H;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRKADVNLTRCLOW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=[C-]1)F.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6074590
Record name Magnesium, bromo(4-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6074590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352-13-6
Record name 4-Fluorophenylmagnesium bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000352136
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Magnesium, bromo(4-fluorophenyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Magnesium, bromo(4-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6074590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name bromo(4-fluorophenyl)magnesium
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is 4-fluorophenylmagnesium bromide and how is it typically used in organic synthesis?

A1: this compound is a Grignard reagent. Grignard reagents are a class of organometallic compounds that contain a carbon-magnesium bond. They are powerful nucleophiles and are widely employed in organic synthesis for the formation of new carbon-carbon bonds. This compound, specifically, acts as a source of a nucleophilic 4-fluorophenyl group. [, , , , ]

Q2: How can I determine the purity of a this compound solution?

A2: Traditional titration methods like those employing sec-butanol provide a measurement of total reactive Grignard species but don't distinguish between the desired reagent and potential impurities. A more informative technique involves derivatization with carbon dioxide. Reacting this compound with CO2 generates 4-fluorobenzoic acid. This derivative can then be analyzed using reversed-phase liquid chromatography (RP-LC). RP-LC allows for the quantification of both the desired product (indicating active Grignard reagent) and any inactive impurities, providing a more complete picture of the reagent's purity. []

Q3: Beyond simple carbonyl additions, are there examples of this compound being used in more stereochemically complex reactions?

A3: Yes, this compound has been explored in enantioselective conjugate addition reactions. For example, researchers have investigated its reaction with chiral α,β-unsaturated esters and enoylsultams. In the presence of a suitable chiral auxiliary, like Oppolzer's (1S)-(−)-camphorsultam, a good degree of diastereoselectivity can be achieved in the formation of the new stereocenter. This approach offers a potential route to enantioenriched building blocks that could be used to synthesize molecules like paroxetine. []

Q4: Are there analytical techniques used to study the reactions of this compound?

A4: Absolutely! Multiple spectroscopic techniques are used to characterize this compound and its reaction products. These include:

  • NMR Spectroscopy: 1H NMR, 13C NMR, and even 19F NMR can be used to analyze the structure and purity of this compound and the compounds it forms. Chemical shifts in these spectra provide valuable information about the electronic environment around the fluorine atom and neighboring carbons. []
  • Mass Spectrometry: Techniques like Electron Impact Mass Spectrometry (EI-MS) help determine the molecular weight and fragmentation patterns of reaction products, offering further confirmation of their identity. []
  • Infrared Spectroscopy (IR): IR spectroscopy is useful for identifying characteristic functional groups present in the products, further supporting the structural assignments. []

Q5: Is there any computational work done to understand the reactivity of this compound?

A5: Yes, Density Functional Theory (DFT) calculations have been employed to predict 1H and 13C NMR chemical shifts for products derived from this compound. This computational approach can provide a theoretical basis for understanding the experimental spectroscopic data and can assist in confirming the structural assignments of synthesized compounds. []

Q6: Has this compound found applications in analytical chemistry?

A6: Interestingly, yes. A sensitive method to determine lead (Pb) levels in blood samples utilizes this compound. In this method, lead is extracted from a blood sample and then reacted with this compound to form tetraphenyl lead, Pb(C6H4F)4. The derivative is then analyzed by gas chromatography–mass spectrometry (GC-MS) using electron-capture negative chemical ionization (NCI), which provides high sensitivity. []

Q7: Are there any known safety concerns with handling this compound?

A7: Like all Grignard reagents, this compound is moisture-sensitive and reacts violently with water. It should always be handled under anhydrous conditions using inert atmosphere techniques (e.g., under nitrogen or argon). Proper personal protective equipment (PPE) such as gloves, goggles, and a lab coat should always be worn when working with this compound. [, ]

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